1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a difluorinated benzo[d][1,3]dioxole moiety, and an azetidine ring, making it a valuable entity in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The difluorinated benzo[d][1,3]dioxole moiety can be introduced through a series of reactions involving halogenation and subsequent coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow chemistry and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of azides or iodides.
Scientific Research Applications
This compound finds applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities. Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: Its unique properties make it valuable in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting the amine functionality, allowing for selective reactions. The difluorinated benzo[d][1,3]dioxole moiety may interact with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-(2,2-dichlorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid
1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)methanamine
Uniqueness: The presence of the difluorinated benzo[d][1,3]dioxole moiety in this compound distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of 1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable tool in the advancement of organic chemistry and pharmaceutical sciences.
Properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO6/c1-14(2,3)25-13(22)19-7-15(8-19,12(20)21)9-4-5-10-11(6-9)24-16(17,18)23-10/h4-6H,7-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBGNLPODNWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.